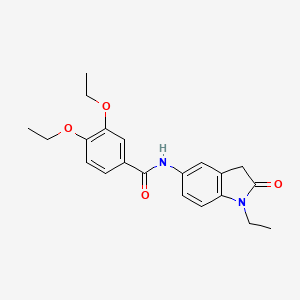

3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

3,4-Diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted benzene ring linked to a 1-ethyl-2-oxoindole moiety. The compound’s structure integrates both lipophilic (ethoxy groups) and hydrogen-bonding (amide and oxoindole) functionalities, making it a candidate for biological activity modulation.

Properties

IUPAC Name |

3,4-diethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-23-17-9-8-16(11-15(17)13-20(23)24)22-21(25)14-7-10-18(26-5-2)19(12-14)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILKUDBFKPRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group of the benzamide moiety.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the 3 and 4 positions due to the presence of ethoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features:

- Benzamide core : Provides a planar aromatic system for π-π interactions.

- 3,4-Diethoxy substituents : Enhance lipophilicity and influence metabolic stability.

- 1-Ethyl-2-oxoindole moiety : A bicyclic system with a ketone group, enabling hydrogen bonding and conformational rigidity.

The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on synthesis, biological activity, and physicochemical properties.

A. Substituted Indole-Benzamides

- N-(2-Oxoindolin-5-yl)benzamide derivatives (e.g., compounds from –10): These feature variations in the indole substituents (e.g., imidazole, pyrrole, or fluorine groups) and benzamide substitutions (e.g., cyano, methoxy). Synthesis typically involves coupling reactions between activated benzoyl chlorides and aminobenzamide intermediates . Example: 3-cyano-N-(2-oxoindolin-5-yl)benzamide () is synthesized via a similar route, emphasizing the importance of protecting groups and catalytic conditions . Comparison: The target compound’s 3,4-diethoxy groups may require selective protection/deprotection steps during synthesis, unlike simpler analogs with single substituents .

B. Kinase Inhibitors

- TLK2 Inhibitors (–10): Compounds like 3-fluoro-N-[(3Z)-3-[(1H-imidazol-2-yl)methylidene]-2-oxoindolin-5-yl]benzamide (101) incorporate heterocyclic moieties (imidazole) for kinase binding. Their synthesis involves multi-step protocols, including cyclization and condensation reactions .

A. PCAF HAT Inhibition

- 2-Acylamino Benzamides (): Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) show 79% inhibition at 100 μM, with activity dependent on acyl chain length and substituent position .

B. Kinase Inhibition

- TLK2 Inhibitors (–10): Substituents like fluorine (compound 121) or thiophene (compound 120) enhance potency and selectivity. For example, compound 121 (3-fluoro substitution) exhibits a melting point >300°C, indicative of high stability .

Physicochemical Properties

Key Observations :

Biological Activity

The compound 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a derivative of benzamide that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Certain benzamide derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Neuroprotective Effects : Some studies suggest that indole derivatives can provide neuroprotection against oxidative stress and neurodegenerative diseases.

- Antimicrobial Activity : Benzamide derivatives have demonstrated efficacy against various bacterial strains.

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as kinases or phosphatases critical for cellular signaling pathways.

| Enzyme Target | Effect |

|---|---|

| Kinase | Inhibition of cell proliferation |

| Phosphatase | Modulation of signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives and their potential therapeutic applications:

- Antitumor Activity : A study on related compounds revealed significant inhibition of cell growth in various cancer cell lines. For instance, a derivative similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .

- Neuroprotective Studies : Research has indicated that indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds reduced reactive oxygen species (ROS) levels significantly .

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.